![molecular formula C36H31N B14258613 4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline CAS No. 488798-68-1](/img/structure/B14258613.png)
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a conjugated system of double bonds and aromatic rings, which contribute to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific steps are as follows:
Formation of the Ylide: The phosphonium salt is treated with a strong base such as sodium hydride (NaH) to form the ylide.
Wittig Reaction: The ylide reacts with 4-methylbenzaldehyde to form the desired alkene.
Hydrochloric Acid Elimination: The intermediate product undergoes elimination in the presence of hydrochloric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in the presence of a Lewis acid catalyst such as FeBr3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or partially reduced intermediates.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, interact with enzymes, and modulate biological pathways. Its aromatic rings and double bonds allow it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity .
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)buta-1,3-diyne: Known for its use in organic and organometallic synthesis.
1,4-Di-p-tolylbuta-1,3-diyne: Another compound with a similar butadiyne structure.
Uniqueness
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline stands out due to its specific combination of aromatic rings and conjugated double bonds, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and potential therapeutic agents .
属性
CAS 编号 |
488798-68-1 |
|---|---|
分子式 |
C36H31N |
分子量 |
477.6 g/mol |
IUPAC 名称 |
4-[4,4-bis(4-methylphenyl)buta-1,3-dienyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C36H31N/c1-28-16-22-31(23-17-28)36(32-24-18-29(2)19-25-32)15-9-10-30-20-26-35(27-21-30)37(33-11-5-3-6-12-33)34-13-7-4-8-14-34/h3-27H,1-2H3 |
InChI 键 |
QLBSGYPUYDTZJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=CC=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


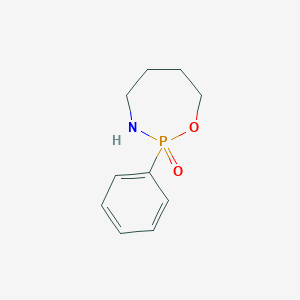
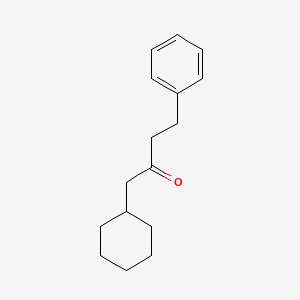
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)
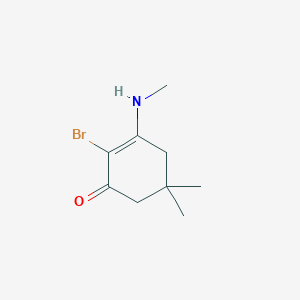
![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)
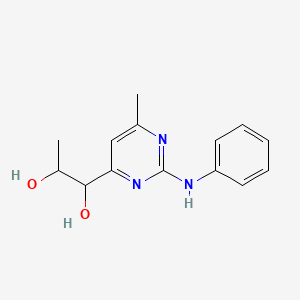
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)
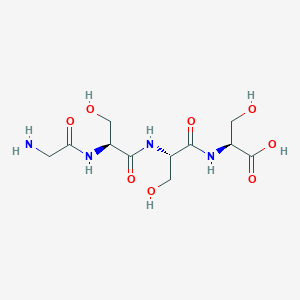
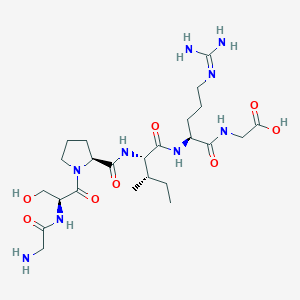
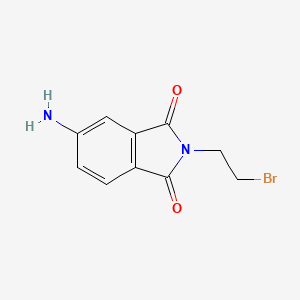
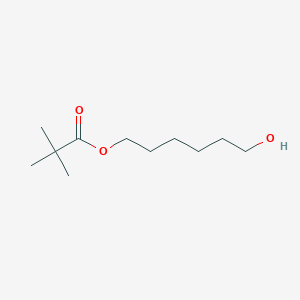
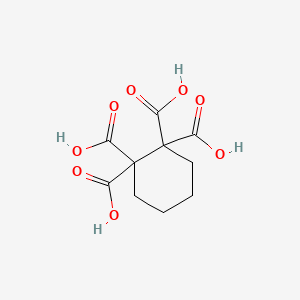
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
